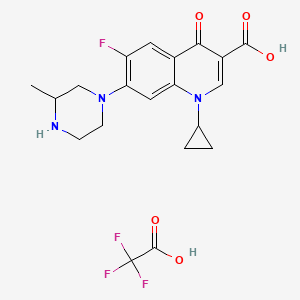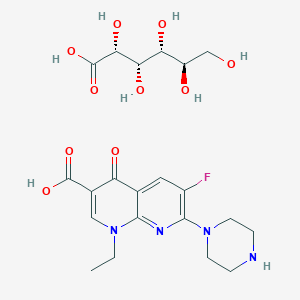
Enoxacin gluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enoxacin gluconate is a compound derived from enoxacin, a broad-spectrum fluoroquinolone antibacterial agent. Enoxacin is known for its effectiveness against both Gram-positive and Gram-negative bacteria. The gluconate form enhances its solubility and stability, making it suitable for various pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of enoxacin gluconate involves dissolving gluconic acid in pure water in a reaction container with a stirring device. Enoxacin is then added to the solution, and the mixture is stirred to react. The reaction is allowed to stand, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods. The process includes the use of pH-regulating agents to enhance the solubility of enoxacin in water and selecting appropriate isoosmotic regulating agents to ensure stability and clinical efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: Enoxacin gluconate undergoes various chemical reactions, including:
Oxidation: Enoxacin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert enoxacin into its reduced forms.
Substitution: Enoxacin can undergo substitution reactions, particularly at the piperazinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of enoxacin, which may have altered antibacterial properties .
Wissenschaftliche Forschungsanwendungen
Enoxacin gluconate has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study DNA gyrase and topoisomerase IV inhibition.
Biology: Investigated for its role in enhancing RNA interference (RNAi) and microRNA processing
Medicine: Applied in the treatment of bacterial infections, including urinary tract infections and gonorrhea It also shows potential in cancer therapy by modulating microRNA processing.
Industry: Utilized in the development of antibacterial agents and as a template for designing new drugs.
Wirkmechanismus
Enoxacin gluconate exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, enoxacin prevents bacterial DNA from unwinding and replicating, leading to bacterial cell death . Additionally, enoxacin enhances RNA interference by binding to TAR RNA binding protein (TRBP), facilitating the processing of microRNAs .
Vergleich Mit ähnlichen Verbindungen
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties but different pharmacokinetics.
Levofloxacin: Known for its effectiveness against a broader range of bacteria.
Norfloxacin: Used primarily for urinary tract infections and has a different side effect profile.
Uniqueness: Enoxacin gluconate is unique due to its enhanced solubility and stability, making it suitable for intravenous administration. Its ability to modulate RNA interference and microRNA processing sets it apart from other fluoroquinolones, providing additional therapeutic potential in cancer treatment and antiviral applications .
Eigenschaften
CAS-Nummer |
85200-30-2 |
|---|---|
Molekularformel |
C21H29FN4O10 |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C15H17FN4O3.C6H12O7/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
InChI-Schlüssel |
UQCAODSJNCBXEG-IFWQJVLJSA-N |
Isomerische SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid](/img/structure/B12339939.png)

![Tert-butyl 2-[[3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-ethylamino]acetate](/img/structure/B12339943.png)
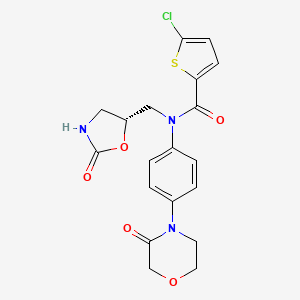
![3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12339961.png)
![4-Chloro-5-fluoro-7-(1-(5-methylpyridin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12339966.png)
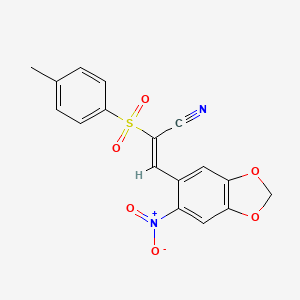
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine](/img/structure/B12339985.png)

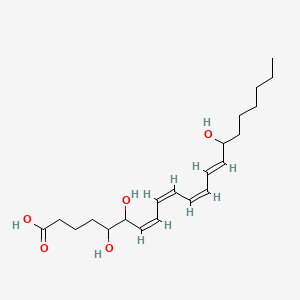
![Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]-](/img/structure/B12339995.png)
![N'-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide](/img/structure/B12340001.png)
